Ethyl 2-cyano-2-(hydroxyimino)acetate, also known widely as Oxyma or OxymaPure, is an oxime-based additive used to enhance efficiency and prevent side reactions in amide and peptide bond formation. With a pKa of 4.60, it is directly comparable to the classic additive 1-Hydroxybenzotriazole (HOBt) in acidity, allowing it to effectively catalyze carbodiimide-mediated couplings and suppress base-catalyzed racemization. Unlike benzotriazole-based additives, it was specifically developed as a non-explosive and thermally safer alternative, addressing critical handling, shipping, and regulatory challenges associated with legacy reagents.
Direct substitution of Ethyl 2-cyano-2-(hydroxyimino)acetate with legacy additives like 1-Hydroxybenzotriazole (HOBt) fails on a critical procurement and safety basis. Anhydrous HOBt is classified as a Class 1 explosive, imposing severe shipping, storage, and handling protocols that are eliminated by using the non-explosive Oxyma core structure. Conversely, opting for a pre-activated, stand-alone uronium salt reagent like COMU, which incorporates the Oxyma moiety, removes the flexibility to select and dose the carbodiimide (e.g., DIC, EDC) independently. Procuring the base additive Ethyl 2-cyano-2-(hydroxyimino)acetate provides direct control over activation conditions and is essential for workflows where it serves as a key precursor for in-house or specialized reagent preparation.
In a direct comparison using the solution-phase synthesis of the model peptide Z-Phg-Pro-NH₂, the use of Ethyl 2-cyano-2-(hydroxyimino)acetate with DIC resulted in only 1.0% of the undesired D/L isomer. Under identical conditions, the traditional HOBt/DIC system produced 9.3% of the D/L isomer, indicating a more than 9-fold increase in racemization risk with the older reagent.
| Evidence Dimension | Racemization (D/L Isomer %) |
| Target Compound Data | 1.0% |
| Comparator Or Baseline | 1-Hydroxybenzotriazole (HOBt): 9.3% |
| Quantified Difference | 8.3 percentage points lower (9.3x less racemization) |
| Conditions | Solution-phase synthesis of Z-Phg-Pro-NH₂ using DIC as the carbodiimide. |
For any synthesis where chiral purity is critical, this compound provides a quantifiable assurance of higher final product integrity compared to the HOBt standard.
Unlike anhydrous 1-hydroxybenzotriazole (HOBt), which is a known Class 1 explosive, Ethyl 2-cyano-2-(hydroxyimino)acetate is recognized as a non-explosive alternative. Calorimetry assays (DSC and ARC) confirm that the decomposition profile of this compound is slower, more controlled, and less energetic than that of HOBt, mitigating the risk of a thermal explosion and removing significant regulatory burdens for transport and storage.
| Evidence Dimension | Explosive Properties |
| Target Compound Data | Non-explosive; slower and more constant decomposition profile. |
| Comparator Or Baseline | Anhydrous HOBt: Classified as a Class 1 explosive with a rapid decomposition profile. |
| Quantified Difference | Qualitative but definitive difference in hazard classification. |
| Conditions | Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) thermal hazard analysis. |
This compound eliminates the significant safety risks, regulatory compliance costs, and shipping restrictions associated with procuring and using HOBt, making it suitable for scale-up and process chemistry.
This compound is the essential, non-hazardous building block for third-generation uronium-type coupling reagents such as COMU. The innovation leading to modern reagents like COMU was the explicit replacement of the hazardous benzotriazole unit (from HOBt or HOAt) with the Ethyl 2-cyano-2-(hydroxyimino)acetate moiety. This positions the compound as a foundational platform chemical for developing safer, high-performance synthesis tools.
| Evidence Dimension | Role as a Chemical Precursor |
| Target Compound Data | Directly used to synthesize the active moiety in advanced uronium reagents like COMU. |
| Comparator Or Baseline | HOBt/HOAt: The hazardous precursors used for older generation reagents like HBTU/HATU. |
| Quantified Difference | Enables an entire class of safer, more modern reagents. |
| Conditions | Synthesis of uronium-type coupling reagents. |
Procurement of this compound is the starting point for any R&D or manufacturing effort focused on creating proprietary or next-generation peptide coupling systems.
Ethyl 2-cyano-2-(hydroxyimino)acetate is documented as being soluble in a broad range of organic solvents critical for peptide synthesis and process chemistry, including DMF, NMP, acetonitrile (MeCN), and dichloromethane (DCM). This wide solubility ensures homogeneous reaction conditions, prevents precipitation issues in automated synthesizers, and offers greater flexibility in solvent selection, including compatibility with greener alternatives to DMF such as 2-MeTHF.
| Evidence Dimension | Solubility in Common Organic Solvents |
| Target Compound Data | Soluble in DMF, NMP, MeCN, DCM, H2O, Chloroform, DMSO, Methanol, Ethyl Acetate. |
| Comparator Or Baseline | General requirement for coupling additives to be soluble in reaction media. |
| Quantified Difference | Broad compatibility profile confirmed across multiple sources. |
| Conditions | Standard laboratory temperature and pressure. |
This compound's broad solubility simplifies protocol development, enhances compatibility with automated synthesis platforms, and supports the transition to more environmentally benign solvent systems.
For the synthesis of therapeutic peptides, chiral catalysts, or any molecule where stereochemical purity dictates biological activity or material performance, this compound is the additive of choice. Its demonstrated ability to suppress racemization to levels significantly lower than HOBt ensures higher purity and reduces the need for costly downstream purification of diastereomers.
In manufacturing or pilot plant settings, the non-explosive nature of this compound is a critical enabling feature. It allows for the replacement of hazardous benzotriazoles, simplifying safety reviews, reducing engineering controls, and lowering the regulatory and logistical costs associated with storing and handling large quantities of energetic materials.
The compound's high solubility across a wide range of solvents, including DCM and DMF, makes it highly compatible with diverse synthesis protocols. This is particularly valuable for automated solid-phase peptide synthesis (SPPS) where reagent precipitation can cause instrument failure, and for solution-phase work where solvent choice is dictated by substrate solubility.
As the key non-hazardous precursor to advanced uronium reagents like COMU, this compound is the ideal starting material for research groups and companies aiming to develop proprietary, next-generation synthesis tools with improved safety and performance profiles.
Irritant